![molecular formula C25H18FN3O4S B2553123 2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 902933-91-9](/img/structure/B2553123.png)
2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H18FN3O4S and its molecular weight is 475.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (hereafter referred to as Compound X) is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its biological activity.
Chemical Structure and Properties
Compound X features a complex structure characterized by a diazatricyclo framework and various functional groups that are hypothesized to contribute to its biological activity. The presence of a fluorophenyl group and a methoxyphenyl moiety suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that Compound X exhibits significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism appears to involve the disruption of key signaling pathways associated with cell growth and survival.
- Cell Proliferation Inhibition : Research indicates that Compound X reduces DNA synthesis in cancer cells at nanomolar concentrations, suggesting a potent inhibitory effect on tumor growth .
- Induction of Apoptosis : The compound has been observed to selectively induce apoptosis in RhoC-overexpressing melanoma cells, which are known for their aggressive behavior .
The biological activity of Compound X is primarily attributed to its interaction with the Rho GTPase signaling pathway. Rho GTPases are crucial regulators of cytoskeletal dynamics and cell motility, which are often dysregulated in cancer.
- Inhibition of RhoA Pathway : Compound X acts as an inhibitor of RhoA-mediated transcriptional activation. It disrupts the interaction between MKL1 and SRF, which are essential for the expression of genes involved in cell proliferation and migration .
Case Studies
Several case studies have documented the effects of Compound X on different cancer types:
- Melanoma Study : In a controlled study involving A375M2 melanoma cells, treatment with Compound X resulted in a significant decrease in cell viability compared to untreated controls. The study highlighted its potential as a targeted therapy for metastatic melanoma .
- Prostate Cancer Research : Another study focused on PC-3 prostate cancer cells demonstrated that Compound X inhibited lysophosphatidic acid-induced DNA synthesis, showcasing its ability to interfere with growth factor signaling pathways .
Safety and Toxicity
While the promising biological activities of Compound X are noteworthy, safety assessments remain critical. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully elucidate its toxicity in vivo.
Eigenschaften
IUPAC Name |
2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O4S/c1-32-20-13-7-4-10-17(20)27-21(30)14-34-25-28-22-15-8-2-6-12-19(15)33-23(22)24(31)29(25)18-11-5-3-9-16(18)26/h2-13H,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECUJDVRDKDFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.